1,1-Di(propan-2-yl)guanidine

Beschreibung

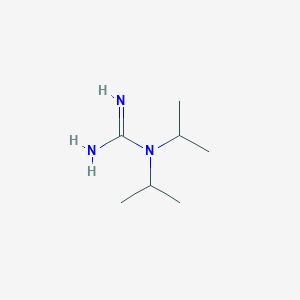

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-di(propan-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAUGFDCXHHMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274494 | |

| Record name | 1,1-di(propan-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104919-92-8 | |

| Record name | 1,1-di(propan-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diisopropylguanidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,1-diisopropylguanidine (CAS No. 44873-60-1), a sterically hindered organic base. Due to a notable lack of extensive experimental data in publicly accessible literature, this document combines available information on analogous compounds with computational predictions to offer a robust profile for researchers. This guide covers the synthesis, structural characteristics, key physicochemical parameters such as pKa and solubility, and detailed spectroscopic analysis. Experimental protocols for synthesis and characterization are proposed based on established methodologies for similar guanidine derivatives. All predicted data are clearly identified to maintain scientific integrity. This document is intended to serve as a valuable resource for scientists and professionals in drug development and organic synthesis, enabling a deeper understanding and more effective utilization of 1,1-diisopropylguanidine in their research endeavors.

Introduction: The Significance of Sterically Hindered Guanidines

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. They are among the strongest organic bases, a property attributed to the resonance stabilization of their protonated form, the guanidinium cation.[1] This strong basicity, coupled with tunable steric and electronic properties through substitution, makes them highly valuable in a wide array of chemical transformations.

1,1-Diisopropylguanidine belongs to the subset of sterically hindered guanidines. The presence of bulky isopropyl groups on one of the nitrogen atoms significantly influences its reactivity and nucleophilicity. While its basicity remains high, the steric hindrance can modulate its participation in certain reactions, making it a selective and valuable tool in organic synthesis. The unique balance of strong basicity and steric hindrance makes 1,1-diisopropylguanidine a potentially useful, non-nucleophilic base for various applications, including deprotonation reactions where traditional, less hindered bases might lead to undesired side reactions.

This guide aims to consolidate the known and predicted information regarding 1,1-diisopropylguanidine to facilitate its application in research and development.

Molecular Structure and Core Properties

The fundamental characteristics of 1,1-diisopropylguanidine are summarized below.

| Property | Value | Source |

| IUPAC Name | 1,1-diisopropylguanidine | N/A |

| CAS Number | 44873-60-1 | [2] |

| Molecular Formula | C₇H₁₇N₃ | [2] |

| Molecular Weight | 143.23 g/mol | [2] |

| Canonical SMILES | CC(C)N(C(C)C)C(=N)N | N/A |

Synthesis of 1,1-Diisopropylguanidine: A Proposed Protocol

Proposed Synthetic Pathway: Guanylation of Diisopropylamine

A feasible and widely used method for the synthesis of substituted guanidines is the reaction of an amine with a guanylating agent. For the preparation of 1,1-diisopropylguanidine, diisopropylamine would serve as the nucleophilic amine. A suitable guanylating agent, such as N,N'-di-Boc-S-methylisothiourea, can be employed. This method is advantageous due to its mild reaction conditions and the ease of purification of the final product.

Caption: Proposed synthesis of 1,1-diisopropylguanidine.

Step-by-Step Experimental Protocol

Materials:

-

Diisopropylamine

-

N,N'-di-Boc-S-methylisothiourea

-

Mercury(II) chloride (HgCl₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) or HCl in Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Guanylation Reaction:

-

To a solution of diisopropylamine (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq).

-

To this solution, add N,N'-di-Boc-S-methylisothiourea (1.05 eq) followed by mercury(II) chloride (1.1 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the precipitate.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford N,N-diisopropyl-N',N''-di-Boc-guanidine.

-

-

Deprotection:

-

Dissolve the purified N,N-diisopropyl-N',N''-di-Boc-guanidine in a minimal amount of DCM.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

The resulting salt can be used directly or neutralized with a suitable base to obtain the free 1,1-diisopropylguanidine.

-

Self-Validation: The progress of each step should be monitored by TLC. The structure of the intermediate and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties

Due to the scarcity of experimental data, the following physicochemical properties are largely based on computational predictions and comparisons with structurally similar compounds.

pKa (Predicted)

The basicity of a guanidine is a critical parameter. The pKa of the conjugate acid of 1,1-diisopropylguanidine is predicted to be in the range of 13.0 - 14.0 . This high basicity is characteristic of guanidines, arising from the delocalization of the positive charge in the protonated guanidinium ion. Computational methods are often employed to predict the pKa of guanidines with reasonable accuracy.[3]

Solubility Profile (Predicted)

The solubility of 1,1-diisopropylguanidine is expected to be influenced by the presence of both polar (guanidine moiety) and non-polar (isopropyl groups) functionalities.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The hydrophobic isopropyl groups will limit solubility in water. However, the polar guanidine group will allow for some degree of aqueous solubility, which will be pH-dependent. |

| Methanol, Ethanol | Soluble | The polar nature of these alcohols will facilitate the dissolution of the guanidine group, while also being able to solvate the alkyl chains. |

| Dichloromethane, Chloroform | Soluble | These non-polar aprotic solvents are expected to be good solvents for this compound. |

| Hexanes, Toluene | Moderately Soluble to Soluble | The non-polar nature of these solvents will favor the dissolution of the isopropyl groups. |

| Acetonitrile, THF | Soluble | These polar aprotic solvents are generally good solvents for a wide range of organic compounds. |

For comparison, 1,3-diphenylguanidine shows good solubility in acetone and ethyl acetate, and moderate solubility in alcohols and acetonitrile.[4]

Stability and Handling

Guanidines are generally stable compounds. However, as strong bases, they can be hygroscopic and may react with atmospheric carbon dioxide to form the corresponding carbonate salt.

-

Storage: It is recommended to store 1,1-diisopropylguanidine under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent degradation.[5]

-

Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[6][7] Work should be conducted in a well-ventilated fume hood.[5]

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the structure of 1,1-diisopropylguanidine and typical values for similar compounds.

¹H NMR Spectroscopy (Predicted)

Caption: Predicted ¹³C NMR signals for 1,1-diisopropylguanidine.

-

δ ~155 - 165 ppm: The guanidinyl carbon is expected to be the most downfield signal due to its sp² hybridization and attachment to three nitrogen atoms. [8]* δ ~45 - 55 ppm: The methine carbons of the isopropyl groups.

-

δ ~20 - 25 ppm: The methyl carbons of the isopropyl groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 1,1-diisopropylguanidine is expected to show characteristic absorptions for the N-H and C=N bonds.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3400 - 3100 | N-H stretching | Broad to medium intensity |

| 2970 - 2850 | C-H stretching (aliphatic) | Strong, sharp peaks |

| ~1650 | C=N stretching | Strong to medium intensity |

| ~1580 | N-H bending | Medium intensity |

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, 1,1-diisopropylguanidine is expected to show a molecular ion peak (M⁺) at m/z = 143. Key fragmentation patterns would likely involve the loss of an isopropyl group or cleavage of the guanidine core.

-

m/z = 143: Molecular ion (M⁺)

-

m/z = 128: Loss of a methyl group (-CH₃)

-

m/z = 100: Loss of an isopropyl group (-C₃H₇)

Applications in Research and Development

As a sterically hindered strong base, 1,1-diisopropylguanidine has potential applications in:

-

Organic Synthesis: As a non-nucleophilic base for deprotonation reactions, elimination reactions, and in catalysis.

-

Drug Development: As a scaffold for the synthesis of novel bioactive molecules. The guanidine group is a common motif in many natural products and pharmaceuticals. [1]* Coordination Chemistry: As a ligand for metal complexes, where the steric bulk can influence the coordination geometry and reactivity of the metal center.

Conclusion

1,1-Diisopropylguanidine is a sterically hindered guanidine with significant potential as a strong, non-nucleophilic base in organic synthesis and drug discovery. While experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted physicochemical properties, a proposed synthetic route, and expected spectroscopic data based on sound chemical principles and data from analogous compounds. It is our hope that this technical guide will serve as a valuable starting point for researchers and professionals, encouraging further investigation and application of this interesting and potentially highly useful molecule. As more experimental data becomes available, this guide will be updated to reflect the most current and accurate information.

References

-

Request PDF on ResearchGate. (n.d.). Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures. Retrieved from [Link]

-

Verdolino, V., Cammi, R., Munk, B. H., & Schlegel, H. B. (2008). Calculation of pKa values of nucleobases and the guanine oxidation products guanidinohydantoin and spiroiminodihydantoin using density functional theory and a polarizable continuum model. The Journal of Physical Chemistry B, 112(51), 16860–16873. [Link]

- Google Patents. (n.d.). CN103787892A - Process for synthesizing diisopropylamine from isopropylamine.

- Google Patents. (n.d.). CN101759571A - Preparation method of N,N-diisopropylethylamine.

-

ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

-

ResearchGate. (n.d.). Diisopropylamine as a single catalyst in the synthesis of aryl disulfides. Retrieved from [Link]

-

Lead Sciences. (n.d.). 1,1-Diisopropylguanidine. Retrieved from [Link]

-

The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Diisopropylamine. Retrieved from [Link]

-

MDPI. (2024). Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorbance spectrum of p-cresol/dodecylguanidine 1:1 dissolved in.... Retrieved from [Link]

-

National Institutes of Health. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Retrieved from [Link]

- Google Patents. (n.d.). CN102875385A - Synthesis method of N, N-diisopropylethylamine.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3-diphenylguanidine. Retrieved from [Link]

-

ChemRxiv. (n.d.). Reliable and Accurate Prediction of Single Residue pKa Values Through Free Energy Perturbation Calculations. Retrieved from [Link]

-

Merck Index. (n.d.). 1,3-Diphenylguanidine. Retrieved from [Link]

-

ScienceOpen. (n.d.). Biologically active guanidine alkaloids. Retrieved from [Link]

-

Scribd. (n.d.). 1,3-Diphenylguanidine MSDS Overview. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0269911). Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. 13Carbon NMR [chem.ch.huji.ac.il]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Calculation of pKa values of nucleobases and the guanine oxidation products guanidinohydantoin and spiroiminodihydantoin using density functional theory and a polarizable continuum model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chemos.de [chemos.de]

- 8. chem.libretexts.org [chem.libretexts.org]

The Basicity of 1,1-Di(propan-2-yl)guanidine in Acetonitrile: A Technical Guide to its pKa Determination and Significance

Introduction: The Critical Role of Non-Aqueous pKa in Modern Chemistry

In the landscape of pharmaceutical development, catalysis, and synthetic chemistry, the characterization of a molecule's acid-base properties is paramount. While aqueous pKa values are widely documented, an increasing number of chemical transformations and analytical methods are performed in non-aqueous solvents. Acetonitrile (MeCN), a polar aprotic solvent, is of particular importance due to its wide potential window, UV transparency, and its ability to dissolve a broad spectrum of organic compounds. The acid dissociation constant (pKa) in acetonitrile provides a direct measure of a compound's acidity or basicity in this medium, influencing everything from reaction kinetics to drug absorption and formulation.[1][2] This guide focuses on 1,1-di(propan-2-yl)guanidine, a member of the guanidine family of organic superbases, and provides an in-depth exploration of its pKa in acetonitrile, the methodologies for its determination, and the theoretical underpinnings of its pronounced basicity.

Guanidines are recognized for their exceptionally strong basic properties, often categorized as superbases.[3] This high basicity is a direct consequence of the resonance stabilization of the corresponding protonated form, the guanidinium cation.[4][5] The delocalization of the positive charge over three nitrogen atoms renders the conjugate acid highly stable, thus driving the protonation equilibrium far to the right.[4][5] Sterically hindered guanidine derivatives are particularly valuable as non-nucleophilic bases in organic synthesis, prized for their high solubility in organic solvents and catalytic efficiency.[3] Understanding the pKa of 1,1-di(propan-2-yl)guanidine in acetonitrile is therefore crucial for its effective application in these contexts.

Theoretical Framework: Basicity in Acetonitrile

The pKa of a substance is solvent-dependent. Acetonitrile, being an aprotic solvent, is a much weaker proton acceptor and donor than water. This has a profound effect on the measured pKa values. Generally, the pKa values of bases are significantly higher in acetonitrile compared to water. This is because acetonitrile is less effective at solvating the protonated form of the base (the conjugate acid) than water.

The dissociation of the conjugate acid of a base, BH⁺, in acetonitrile can be represented by the following equilibrium:

BH⁺ ⇌ B + H⁺

The corresponding acid dissociation constant, Ka, is given by:

Ka = ([B][H⁺]) / [BH⁺]

And the pKa is the negative logarithm of Ka:

pKa = -log(Ka)

A higher pKa value in acetonitrile signifies a weaker conjugate acid, and consequently, a stronger base. The extensive pKa scales developed for acetonitrile reveal that the measurable basicity range is much wider than in water, allowing for the differentiation of very strong bases.[6]

Estimated pKa of 1,1-Di(propan-2-yl)guanidine in Acetonitrile

| Compound | Solvent | pKa | Reference |

| N,N′,N″-tris(3-(dimethylamino)propyl)guanidine | Acetonitrile | 27.15 | [7] |

| Various Guanidine Derivatives | Acetonitrile | High | [3][8] |

This table illustrates the high pKa values of related guanidine compounds in acetonitrile, suggesting a similarly high value for 1,1-di(propan-2-yl)guanidine.

Based on the available data for other alkyl guanidines, the pKa of 1,1-di(propan-2-yl)guanidine in acetonitrile is anticipated to be in the range of 25-28 . A definitive value, however, necessitates experimental determination.

Experimental Determination of pKa in Acetonitrile

Several well-established methods can be employed to determine the pKa of a compound in a non-aqueous solvent like acetonitrile. The choice of method often depends on the compound's properties, the required accuracy, and the available instrumentation.[1]

Potentiometric Titration: The Gold Standard

Potentiometric titration is the most common and accurate method for pKa determination.[1][9] The procedure involves titrating a solution of the base in acetonitrile with a strong acid, while monitoring the potential difference (or pH) using a suitable electrode system.

Workflow for Potentiometric pKa Determination:

Figure 1: Workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration:

-

Solvent and Reagent Preparation:

-

Use high-purity, anhydrous acetonitrile. The presence of water can significantly affect the results.

-

Prepare a standard solution of a strong acid, such as perchloric acid in dioxane. This titrant must be standardized against a primary standard.

-

Prepare a solution of 1,1-di(propan-2-yl)guanidine of known concentration in anhydrous acetonitrile.

-

-

Electrode System:

-

A glass electrode combined with a suitable reference electrode (e.g., Ag/AgCl) is commonly used. The electrode system should be calibrated using standard buffer solutions in acetonitrile to obtain accurate potential readings that can be correlated to a pKa scale.

-

-

Titration Procedure:

-

Place the analyte solution in a thermostatted cell to maintain a constant temperature.

-

Immerse the calibrated electrode system into the solution.

-

Add the standardized acid titrant in small, precise increments.

-

After each addition, allow the potential reading to stabilize and record the value along with the volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded potential (in millivolts) against the volume of titrant added to obtain the titration curve.

-

The equivalence point is identified as the point of maximum slope on the curve.

-

The half-equivalence point corresponds to the volume of titrant that is half of the volume at the equivalence point.

-

The potential at the half-equivalence point is used to calculate the pKa of the base. The relationship between the potential and pKa is established through the calibration of the electrode system with known pKa standards in acetonitrile.

-

Spectrophotometric Titration

For compounds that possess a chromophore that changes its absorbance upon protonation, spectrophotometric titration is a viable alternative. This method is particularly useful for samples that are available in small quantities or have low solubility.[9]

Principle of Spectrophotometric Titration:

Figure 2: Principle of spectrophotometric pKa determination.

The method involves monitoring the change in absorbance at a specific wavelength as the pH of the solution is varied by the addition of a strong acid. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.

Factors Influencing the Basicity of Guanidines

The remarkable basicity of guanidines is a result of several contributing factors:

-

Resonance Stabilization: As previously mentioned, the delocalization of the positive charge in the guanidinium cation is the primary reason for the high basicity.

-

Inductive Effects: Electron-donating substituents, such as the isopropyl groups in 1,1-di(propan-2-yl)guanidine, increase the electron density on the nitrogen atoms, thereby enhancing their basicity.

-

Steric Effects: The steric bulk of substituents can influence the solvation of the base and its conjugate acid, which in turn affects the pKa. In some cases, steric hindrance can also affect the planarity of the guanidinium cation and slightly reduce basicity.

-

Solvent Effects: The nature of the solvent plays a crucial role. In aprotic solvents like acetonitrile, the basicity of guanidines is significantly enhanced compared to protic solvents like water.

Conclusion and Future Outlook

While a precise experimental pKa value for 1,1-di(propan-2-yl)guanidine in acetonitrile remains to be published, a well-founded estimation places it in the category of a strong organic base in this solvent. The methodologies for its accurate determination, particularly potentiometric titration, are well-established and provide a clear path for future experimental work. A definitive pKa value for this and other substituted guanidines in acetonitrile will be invaluable for medicinal chemists and synthetic organic chemists, enabling the rational design of catalysts and reaction conditions, and furthering our understanding of acid-base chemistry in non-aqueous media. The continued development of robust experimental and computational methods for pKa determination in various solvents will undoubtedly accelerate innovation in these fields.[8][10]

References

-

Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). University of Tartu. [Link]

-

The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. [Link]

-

INEOS OPEN. (n.d.). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. [Link]

-

FULIR. (2022). Modeling pKa of the Brønsted Bases as an Approach to the Gibbs Energy of the Proton in Acetonitrile. [Link]

-

Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. (2018). [Link]

-

ResearchGate. (n.d.). Basicity of Guanidines with Heteroalkyl Side Chains in Acetonitrile. [Link]

-

PubMed. (n.d.). Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Unacademy. (n.d.). Basicity of Amidines and Guanidines. [Link]

-

MDPI. (2022). Modeling pKa of the Brønsted Bases as an Approach to the Gibbs Energy of the Proton in Acetonitrile. [Link]

-

Chem Zipper. (2019). Basicity of Guanidine. [Link]

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]

- 4. Basicity of Amidines and Guanidines [unacademy.com]

- 5. Welcome to Chem Zipper.com......: Basicity of Guanidine : [chemzipper.com]

- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 7. researchgate.net [researchgate.net]

- 8. fulir.irb.hr [fulir.irb.hr]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. mdpi.com [mdpi.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of 1,1-Di(propan-2-yl)guanidine

This guide provides a comprehensive, in-depth technical overview of the process for determining the crystal structure of 1,1-di(propan-2-yl)guanidine. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a rationale-driven narrative, explaining the causality behind experimental choices and providing insights grounded in extensive field experience. As the crystal structure of 1,1-di(propan-2-yl)guanidine is not publicly available at the time of this writing, this guide will serve as a complete workflow for its determination and analysis, leveraging data from analogous guanidinium salts and related structures to inform expectations.

Introduction: The Guanidinium Moiety - A Privileged Scaffold in Medicinal Chemistry

The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in a vast array of biologically active molecules and pharmaceuticals.[1][2] Its ability to exist in a protonated, delocalized cationic state at physiological pH allows it to engage in strong hydrogen bonding and electrostatic interactions, making it a key pharmacophore for targeting various biological receptors.[3] Guanidine-containing drugs have found applications as diverse as antiviral, antibacterial, and anticancer agents.[1][2]

A detailed understanding of the three-dimensional structure of guanidine derivatives at the atomic level is paramount for rational drug design and development.[4] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating the solid-state structure of small molecules, providing precise information on bond lengths, bond angles, conformational preferences, and intermolecular interactions.[4][5] This guide will delineate the process of obtaining and analyzing the crystal structure of 1,1-di(propan-2-yl)guanidine, a fundamental building block for more complex derivatives.

Part 1: Synthesis and Crystallization - The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The purity of the starting material is critical; impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and complicating structure solution and refinement.

Synthesis of 1,1-Di(propan-2-yl)guanidine

A common and effective method for the synthesis of substituted guanidines is the guanylation of an amine using a suitable reagent. One well-established route involves the reaction of a thiourea precursor with an amine in the presence of a desulfurizing agent, such as a mercury(II) salt.[1]

Diagram of the Synthesis Workflow for 1,1-Di(propan-2-yl)guanidine

Caption: A representative synthetic workflow for 1,1-Di(propan-2-yl)guanidine.

Experimental Protocol: Synthesis of 1,1-Di(propan-2-yl)guanidine

-

Thiourea Formation: To a solution of diisopropylamine in a suitable aprotic solvent (e.g., tetrahydrofuran), add an equimolar amount of a suitable isothiocyanate at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure to yield the crude 1,1-diisopropylthiourea, which can be purified by recrystallization or column chromatography.

-

Guanylation: Dissolve the purified 1,1-diisopropylthiourea in a solvent such as dichloromethane. Add an equimolar amount of mercury(II) chloride. To this suspension, add a solution of ammonia in an appropriate solvent. The reaction mixture is stirred at room temperature for 4-8 hours. The formation of a precipitate (mercury(II) sulfide) indicates the progress of the reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the solid byproducts. The filtrate is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude 1,1-di(propan-2-yl)guanidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Crystal Growth

The growth of single crystals suitable for SC-XRD is often more of an art than a science, requiring patience and systematic screening of various conditions. The goal is to obtain a crystal with dimensions of approximately 0.1-0.3 mm in each direction, with well-defined faces and no visible defects.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Choosing a Solvent System: The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures. A systematic approach involves testing the solubility of the compound in a range of solvents with varying polarities.

Part 2: Single-Crystal X-ray Diffraction - Deciphering the Atomic Arrangement

Once a suitable single crystal is obtained, the process of determining its atomic structure through SC-XRD can begin.[5] This involves three main stages: data collection, structure solution, and structure refinement.

Diagram of the Single-Crystal X-ray Diffraction Workflow

Caption: The workflow for single-crystal X-ray diffraction analysis.

Data Collection

The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.

The crystal is irradiated with a monochromatic X-ray beam, and as it is rotated, a series of diffraction patterns are collected on a detector.[6] Modern diffractometers automate this process, collecting a complete dataset in a matter of hours.

Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection intensities and their positions, is then processed. The first step is to determine the unit cell parameters and the space group of the crystal. The space group describes the symmetry elements present in the crystal lattice.

The "phase problem" is then solved to generate an initial electron density map. For small molecules like 1,1-di(propan-2-yl)guanidine, this is typically achieved using "direct methods".[7] The initial model of the structure is then refined using a least-squares algorithm, which iteratively adjusts the atomic positions and other parameters to improve the agreement between the calculated and observed diffraction data.[8][9]

Part 3: The Crystal Structure of 1,1-Di(propan-2-yl)guanidine - A Hypothetical Analysis

While the specific crystal structure of 1,1-di(propan-2-yl)guanidine is not available, we can predict its key structural features based on the known structures of other guanidine derivatives.

Expected Molecular Geometry

The guanidine core is expected to be planar or nearly planar due to the delocalization of the π-electrons across the C-N bonds. In its protonated form (guanidinium), the positive charge is shared among the three nitrogen atoms. The C-N bond lengths will be intermediate between a single and a double bond, typically in the range of 1.32-1.36 Å. The N-C-N bond angles are expected to be close to 120°. The two isopropyl groups will be attached to one of the nitrogen atoms.

Table 1: Predicted Crystallographic and Refinement Data for 1,1-Di(propan-2-yl)guanidinium Chloride

| Parameter | Expected Value |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| V (ų) | 1500-2500 |

| Z | 4 or 8 |

| R₁ (final) | < 0.05 |

| wR₂ (final) | < 0.15 |

| Goodness-of-fit | ~1.0 |

These are hypothetical values based on similar small molecule structures and serve as a guide for what to expect from a successful structure determination.

Supramolecular Assembly and Hydrogen Bonding

A key aspect of the crystal structure of a guanidinium salt is the extensive network of hydrogen bonds. The N-H protons of the guanidinium moiety are excellent hydrogen bond donors, while the nitrogen atoms and the counter-ion (e.g., chloride) act as acceptors. These interactions will dictate the packing of the molecules in the crystal lattice. It is anticipated that the hydrogen bonding network will be a prominent feature, likely forming chains or sheets of molecules.

Diagram of a Hypothetical Hydrogen Bonding Network

Sources

- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Guanidine - Wikipedia [en.wikipedia.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. hkl-xray.com [hkl-xray.com]

- 9. imserc.northwestern.edu [imserc.northwestern.edu]

An In-depth Technical Guide to 1,1-Di(propan-2-yl)guanidine: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1,1-di(propan-2-yl)guanidine, a sterically hindered guanidine base. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, properties, and applications of this and related compounds. This document delves into the nuances of its chemical identity, practical synthesis methodologies, key physicochemical characteristics, and its emerging role as a powerful tool in organic synthesis and medicinal chemistry.

Chemical Identity: Navigating the CAS Number and Synonyms

For clarity, the structure of 1,1-Di(propan-2-yl)guanidine is as follows:

Due to the lack of a specific CAS number, researchers should refer to this compound by its systematic IUPAC name: 1,1-bis(propan-2-yl)guanidine .

Synonyms:

-

N,N-Diisopropylguanidine

-

1,1-Diisopropylguanidine

It is important to note that while "N,N-Diisopropylguanidine" is a common synonym, it is crucial to specify the "1,1-" substitution pattern to avoid confusion with the 1,3-isomer.

Physicochemical Properties: A Profile of a Sterically Hindered Base

While experimental data for 1,1-di(propan-2-yl)guanidine is scarce, its physicochemical properties can be reliably inferred from data on analogous N,N-dialkylguanidines and other sterically hindered guanidine bases. These compounds are characterized by their strong basicity and low nucleophilicity, a combination that makes them highly valuable in organic synthesis.

| Property | Estimated Value/Characteristic | Rationale and Supporting Data |

| Molecular Formula | C₇H₁₇N₃ | Based on the chemical structure. |

| Molecular Weight | 143.23 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar guanidine derivatives. |

| pKa of Conjugate Acid | 23-26 (in acetonitrile) | Sterically hindered guanidines are known to be superbases. For example, 1,1,3,3-tetramethylguanidine (TMG) has a pKa of 23.3 in acetonitrile. The isopropyl groups in 1,1-di(propan-2-yl)guanidine would likely result in a similar or slightly higher pKa due to their electron-donating nature.[1][2] |

| Solubility | Soluble in a wide range of organic solvents (e.g., THF, dichloromethane, acetonitrile). Limited solubility in water. | The alkyl groups contribute to its lipophilicity. |

| Boiling Point | Estimated to be in the range of 180-220 °C | Extrapolated from similar sized amines and guanidines. |

| Key Feature | Strong, non-nucleophilic base | The bulky isopropyl groups sterically shield the nucleophilic nitrogen atoms, making it a poor nucleophile while retaining its high proton affinity.[3] |

Synthesis of 1,1-Di(propan-2-yl)guanidine: A Practical Approach

The synthesis of N,N-disubstituted guanidines can be achieved through several established methods. A common and practical approach involves the guanylation of a secondary amine, in this case, diisopropylamine. One of the most reliable methods utilizes a protected carbodiimide or a thiourea derivative as the guanylating agent.

General Synthesis Strategy

The overall strategy involves the reaction of diisopropylamine with a reagent that provides the "C=NH" moiety. A common precursor for this is a thiourea, which can be activated and then reacted with an amine.

Caption: General synthetic approach to 1,1-Di(propan-2-yl)guanidine.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol describes a two-step process for the synthesis of 1,1-di(propan-2-yl)guanidine, proceeding through an N,N'-diprotected-S-methylisothiourea intermediate. This method offers good control and generally high yields.

Step 1: Synthesis of N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea

-

Reaction Setup: In a well-ventilated fume hood, dissolve thiourea (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Base and Protecting Group: Add triethylamine (2.2 equivalents) to the solution. Cool the mixture in an ice bath and add benzyl chloroformate (2.2 equivalents) dropwise while maintaining the temperature below 10°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N,N'-bis(benzyloxycarbonyl)thiourea.

-

S-Methylation: Dissolve the protected thiourea in methanol and add methyl iodide (1.1 equivalents). Stir the reaction at room temperature for 4-6 hours. Remove the solvent to obtain N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea, which can be used in the next step without further purification.

Step 2: Synthesis of 1,1-Di(propan-2-yl)guanidine

-

Reaction Setup: Dissolve N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea (1 equivalent) in acetonitrile.

-

Guanidinylation: Add diisopropylamine (1.2 equivalents) and triethylamine (1.2 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove salts.

-

Deprotection: The resulting protected guanidine can be deprotected via catalytic hydrogenation. Dissolve the compound in ethanol, add a catalytic amount of Palladium on carbon (10% Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

-

Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The crude 1,1-di(propan-2-yl)guanidine can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Applications in Drug Development and Organic Synthesis

The unique combination of high basicity and low nucleophilicity makes sterically hindered guanidines like 1,1-di(propan-2-yl)guanidine valuable reagents in organic synthesis, particularly in the context of drug development where mild and selective reaction conditions are often required.[4]

As a Non-Nucleophilic Base in Catalysis

Many synthetic transformations in pharmaceutical chemistry require the presence of a base to deprotonate a substrate or neutralize an acid byproduct. In cases where the substrate or product is sensitive to nucleophilic attack, a sterically hindered, non-nucleophilic base is essential. 1,1-Di(propan-2-yl)guanidine can serve as an excellent alternative to commonly used bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and triethylamine, especially when a stronger base is required.

Caption: Role of 1,1-Di(propan-2-yl)guanidine as a non-nucleophilic base.

Potential Applications in Drug Synthesis:

-

Palladium-Catalyzed Cross-Coupling Reactions: In reactions like the Buchwald-Hartwig amination, a strong base is required to facilitate the catalytic cycle. A non-nucleophilic guanidine base can be advantageous in preventing unwanted side reactions.[5]

-

Enolate Formation: For the generation of specific enolates from ketones or esters, particularly in aldol or Claisen condensations, a strong, non-nucleophilic base can provide high selectivity.

-

Elimination Reactions: Promoting E2 elimination reactions where a strong base is needed to abstract a proton without competing SN2 substitution.

As a Building Block in Medicinal Chemistry

The guanidinium group is a common motif in many biologically active molecules and drugs.[6] It is highly basic and can exist in a protonated, cationic form at physiological pH, allowing it to engage in strong electrostatic interactions and hydrogen bonding with biological targets such as enzymes and receptors. The diisopropyl substitution pattern can be used to fine-tune the lipophilicity and steric profile of a drug candidate, potentially improving its pharmacokinetic and pharmacodynamic properties.[7]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 1,1-di(propan-2-yl)guanidine and its precursors.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Corrosivity: As a strong base, 1,1-di(propan-2-yl)guanidine is expected to be corrosive. Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric carbon dioxide and moisture. Keep in a cool, dry place away from incompatible materials such as acids and strong oxidizing agents.

-

Toxicity: While specific toxicity data for 1,1-di(propan-2-yl)guanidine is not available, related guanidine derivatives can be harmful if swallowed or inhaled. Assume the compound is toxic and handle it with care.

Conclusion

1,1-Di(propan-2-yl)guanidine represents a valuable, albeit not widely cataloged, member of the sterically hindered guanidine base family. Its strong basicity coupled with low nucleophilicity makes it a powerful tool for challenging organic transformations, particularly in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. While a dedicated CAS number is not readily found, its synthesis is achievable through established methodologies. This guide provides a foundational understanding for researchers looking to explore the potential of this and similar N,N-dialkylguanidines in their drug discovery and development endeavors.

References

-

Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]

-

Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(10), 1696-1700. [Link]

-

Brown, D., et al. (1995). Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. Journal of Medicinal Chemistry, 38(21), 4208-4220. [Link]

-

Barton, D. H. R., Elliott, J. D., & Géro, S. D. (1982). Synthesis and properties of a series of sterically hindered guanidine bases. Journal of the Chemical Society, Perkin Transactions 1, 2085-2090. [Link]

-

Kovacevic, B., et al. (2008). Basicity of Guanidines with Heteroalkyl Side Chains in Acetonitrile. European Journal of Organic Chemistry, 2008(28), 4811-4818. [Link]

-

Lead Sciences. 1,1-Diisopropylguanidine. [Link]

-

Ahmadi, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 1-18. [Link]

-

Fan, Z., et al. (2021). Metal-Based Catalytic Drug Development for Next-Generation Cancer Therapy. ChemMedChem, 16(16), 2480-2486. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

-

Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. [Link]

-

DC Fine Chemicals. (2024). Guanidines: powerful bases for organic synthesis. [Link]

- Google Patents. (2014). Preparation method of 1, 3-diamino guanidine hydrochloride.

-

Boyar, A., & Marsh, R. E. (1982). The crystal structure of N,N'-di-o-tolylguanidine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(10), 2684-2687. [Link]

-

MDPI. (2025). Special Issue "Advances in Drug Discovery and Synthesis". [Link]

-

PubChem. 1,1-Dicyclopentylguanidine. [Link]

-

RSC Publishing. (2011). Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Chemical Society Reviews, 40(10), 5049-5063. [Link]

-

RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19073-19093. [Link]

-

ResearchGate. (2020). Effects of alkyl chains on the physicochemical properties of nitroguanidine derivatives. [Link]

-

ResearchGate. (2022). Synthesis and Antihypoxic Activity of New Diphenylguanidine Derivatives. [Link]

Sources

- 1. Traditional Strong and Hindered Bases [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and properties of a series of sterically hindered guanidine bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. N,N'-Diphenylguanidine-d10 | LGC Standards [lgcstandards.com]

- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1,1-Di(propan-2-yl)guanidine in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1,1-Di(propan-2-yl)guanidine, a sterically hindered organic base. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers qualitative predictions, and most critically, provides a robust experimental framework for quantitative determination.

Introduction to 1,1-Di(propan-2-yl)guanidine and its Physicochemical Landscape

1,1-Di(propan-2-yl)guanidine belongs to the guanidine family of organic compounds, which are distinguished by their strong basicity. The guanidinium group, formed upon protonation, is highly stabilized by resonance, making guanidines superbases. The structure of 1,1-Di(propan-2-yl)guanidine features two isopropyl groups attached to one of the terminal nitrogen atoms. This substitution pattern has profound implications for its physical and chemical properties, most notably its solubility.

The two bulky isopropyl groups introduce significant steric hindrance around the substituted nitrogen. This steric crowding can influence intermolecular interactions, such as hydrogen bonding and crystal lattice packing. Generally, substituted and sterically hindered guanidine derivatives are employed in organic synthesis as strong, non-nucleophilic bases that exhibit high solubility in organic solvents.[1][2]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 1,1-Di(propan-2-yl)guanidine, its solubility profile is primarily dictated by its molecular structure:

-

Polar Guanidine Core: The central guanidine functional group possesses a significant dipole moment and is capable of acting as a hydrogen bond donor (from the -NH2 group) and acceptor (at the imine nitrogen). This polar nature suggests an affinity for polar solvents.

-

Nonpolar Alkyl Substituents: The two isopropyl groups are nonpolar and contribute to the molecule's lipophilicity. These bulky alkyl chains will favorably interact with nonpolar or weakly polar organic solvents through van der Waals forces.

The overall solubility of 1,1-Di(propan-2-yl)guanidine in a given solvent will be a balance between the polarity of the guanidine core and the nonpolar nature of the di-isopropylamino moiety. The steric hindrance provided by the isopropyl groups can disrupt the strong solute-solute interactions that might otherwise favor a solid crystalline state, thereby enhancing solubility in a wider range of solvents.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Moderate | The guanidine core can hydrogen bond with the hydroxyl group of the alcohols. The alkyl groups of the alcohols can interact favorably with the isopropyl substituents of the solute. |

| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the polar guanidine group. The lack of strong hydrogen bonding networks in these solvents allows for easier accommodation of the solute molecule. The nonpolar parts of these solvents will interact well with the isopropyl groups. |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Moderate to Low | The nonpolar isopropyl groups will drive solubility in these solvents. However, the highly polar guanidine core will be poorly solvated, limiting overall solubility. Solubility is expected to be higher in toluene and diethyl ether than in hexanes due to some induced dipole interactions. |

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, step-by-step methodology for the accurate determination of the solubility of 1,1-Di(propan-2-yl)guanidine. This protocol is designed to be a self-validating system, ensuring trustworthy and reproducible results.

Materials and Equipment

-

1,1-Di(propan-2-yl)guanidine (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated positive displacement pipettes

-

HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and other standard laboratory glassware

-

Syringe filters (0.22 µm, solvent-compatible)

Workflow for Solubility Determination

The experimental workflow is designed to ensure that a true equilibrium of solubility is achieved and accurately measured.

Caption: Key factors that influence the accuracy of experimental solubility measurements.

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature during equilibration is critical.

-

Purity of Solute and Solvent: Impurities in either the 1,1-Di(propan-2-yl)guanidine or the solvent can alter the measured solubility. [3]* Equilibration Time: Insufficient equilibration time will result in an underestimation of the true solubility.

-

Solid State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the experiment.

Conclusion

1,1-Di(propan-2-yl)guanidine is predicted to be a highly soluble compound in a broad range of common polar aprotic and protic organic solvents, with moderate to low solubility in nonpolar solvents. This favorable solubility profile is a direct consequence of its sterically hindered, basic guanidine structure. While this guide provides a strong theoretical and predictive foundation, accurate quantitative data for specific applications must be determined empirically. The detailed experimental protocol outlined herein provides a robust framework for researchers to generate reliable and reproducible solubility data, which is essential for applications in organic synthesis, formulation development, and broader chemical research.

References

-

INEOS OPEN. (n.d.). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. Retrieved from [Link] [1]2. MDPI. (2024, October 11). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Retrieved from [Link] [2]3. Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link] [3]4. ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Retrieved from [Link] [4]5. ResearchGate. (n.d.). Solubility of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures. Retrieved from [Link] [5]6. ScienceDirect. (n.d.). Guanidine Derivatives - an overview. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with p ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ02497E [pubs.rsc.org]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1-Diisopropylguanidine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

1,1-Diisopropylguanidine is a sterically hindered organic base with increasing relevance in synthetic chemistry and pharmaceutical development. Its utility often hinges on its stability under various processing conditions, particularly at elevated temperatures. This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1,1-diisopropylguanidine. In the absence of extensive literature specific to this compound, this guide synthesizes information from related guanidine derivatives and fundamental chemical principles to propose a likely decomposition pathway. Furthermore, it offers detailed, field-proven experimental protocols for researchers to rigorously assess the thermal properties of 1,1-diisopropylguanidine and similar molecules. This document is intended to serve as a foundational resource, empowering researchers to make informed decisions regarding the safe handling, storage, and application of this important chemical entity.

Introduction: The Role of Sterically Hindered Guanidines

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Their strong basicity, a consequence of the resonance stabilization of the protonated guanidinium cation, makes them valuable reagents in a wide array of chemical transformations. Sterically hindered guanidines, such as 1,1-diisopropylguanidine, offer a unique combination of high basicity and low nucleophilicity, making them ideal for promoting reactions where the base should not participate in side reactions.

The thermal stability of such reagents is a critical parameter, influencing their shelf-life, purification methods (e.g., distillation), and suitability for use in high-temperature reactions. Understanding the onset of decomposition, the nature of the decomposition products, and the underlying reaction mechanism is paramount for process safety, optimization, and quality control in both research and industrial settings. While acyclic guanidines are noted for their potential for poor thermal stability, a detailed investigation is crucial for each specific derivative.[1]

Proposed Thermal Decomposition Profile of 1,1-Diisopropylguanidine

Predicted Onset of Decomposition

Based on studies of other non-energetic guanidine compounds, the onset of thermal decomposition for 1,1-diisopropylguanidine is anticipated to be in the range of 150-250°C. For instance, some energetic guanidinium salts show decomposition onsets from 180°C to 290°C.[2] Non-energetic, substituted guanidines are generally expected to exhibit comparable or slightly lower thermal stability. The presence of bulky isopropyl groups may also influence the decomposition temperature.

Postulated Decomposition Mechanism and Products

The thermal decomposition of 1,1-diisopropylguanidine is likely to proceed through a non-radical, intramolecular elimination pathway, akin to a retro-ene reaction or a concerted C-N bond cleavage. The steric hindrance imposed by the two isopropyl groups on one of the nitrogen atoms makes this nitrogen a likely point of fragmentation.

A plausible primary decomposition pathway involves the cleavage of the C-N single bond between the central guanidinyl carbon and the diisopropyl-substituted nitrogen, leading to the formation of diisopropylamine and cyanamide . This is analogous to the decomposition of some metal dialkylcarbamates which can yield a dialkylamine.[1]

An alternative, and likely concurrent, pathway at higher temperatures could involve an elimination reaction, where a proton is abstracted from one of the isopropyl groups, leading to the formation of propene , ammonia , and a substituted carbodiimide intermediate, which could further decompose. The decomposition of guanidine nitrate is known to produce ammonia among other gases.[2]

The proposed primary decomposition pathways are illustrated in the diagram below:

The relative prevalence of these pathways will depend on the specific conditions, such as temperature, pressure, and the presence of any catalysts or impurities.

Best Practices for Experimental Assessment

To rigorously determine the thermal stability and decomposition products of 1,1-diisopropylguanidine, a combination of thermoanalytical and spectrometric techniques is recommended. The following protocols are designed to provide a robust and self-validating framework for this investigation.

Experimental Workflow

The logical flow for a comprehensive thermal stability study is outlined below. This workflow ensures that each step informs the next, leading to a complete and reliable characterization.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 1,1-diisopropylguanidine begins to lose mass due to decomposition and to identify the number of decomposition steps.

Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of 1,1-diisopropylguanidine into a clean, inert TGA pan (e.g., alumina or platinum). If the sample is a liquid or low-melting solid, ensure good thermal contact with the bottom of the pan. For air-sensitive samples, preparation should be conducted in an inert atmosphere (glovebox).

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 50-100 mL/min to maintain an inert atmosphere.[3]

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

-

Temperature Range: Start from ambient temperature (e.g., 30 °C) and heat to a temperature sufficiently high to ensure complete decomposition (e.g., 500 °C).

-

-

Data Analysis:

-

Plot the mass loss (%) as a function of temperature.

-

Determine the onset temperature of decomposition, often taken as the temperature at which 5% mass loss occurs (Td5%).

-

Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates and to resolve individual decomposition steps.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point, any other phase transitions, and the enthalpy changes (endothermic or exothermic) associated with decomposition.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 1,1-diisopropylguanidine into a hermetically sealed aluminum pan. This is crucial for volatile or low-boiling compounds to prevent mass loss before decomposition.

-

Experimental Parameters:

-

Purge Gas: Nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

Temperature Range: Based on the TGA data, set the temperature range to encompass the melting point and the initial decomposition region. A typical range would be from ambient to 300°C.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify the endothermic peak corresponding to melting and determine the onset temperature and peak maximum.

-

Observe any exothermic or endothermic events following the melt, which would correspond to decomposition. Correlate the onset temperature of these events with the TGA data.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile products formed during the thermal decomposition of 1,1-diisopropylguanidine.

Protocol:

-

Instrument Setup:

-

Pyrolyzer: A filament or furnace-type pyrolyzer directly coupled to the GC inlet.

-

GC Column: A mid-polar to polar capillary column (e.g., a wax or a low-bleed amine-specific column) is recommended for separating potential products like diisopropylamine, cyanamide, and other nitrogenous compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 15-300.

-

-

Sample Preparation: Place a small, accurately known amount of 1,1-diisopropylguanidine (100-500 µg) into a pyrolysis tube or onto a filament.

-

Experimental Parameters:

-

Pyrolysis Temperature: Based on the TGA and DSC data, select a pyrolysis temperature that corresponds to the onset and peak of the first major decomposition event. A temperature around 250-300°C would be a logical starting point.

-

GC Oven Program: Start at a low temperature (e.g., 40 °C) to trap volatile products at the head of the column, then ramp to a higher temperature (e.g., 250 °C) to elute the separated compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram.

-

Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify the corresponding compound.

-

Pay close attention to the mass spectra for characteristic fragments of expected products such as diisopropylamine (m/z 101, 86, 58) and cyanamide (m/z 42).[3]

-

Summary of Expected Data

The combination of these analytical techniques will provide a comprehensive dataset to characterize the thermal stability and decomposition of 1,1-diisopropylguanidine.

| Parameter | Technique | Expected Information |

| Onset Decomposition Temp. (Td5%) | TGA | ~150-250 °C |

| Decomposition Stages | TGA (DTG Curve) | Likely one or two distinct stages |

| Melting Point (Tm) | DSC | Endothermic peak prior to decomposition |

| Decomposition Enthalpy | DSC | Exothermic or endothermic peaks corresponding to TGA mass loss |

| Volatile Decomposition Products | Py-GC-MS | Diisopropylamine, Cyanamide, Propene, Ammonia |

Conclusion

While direct experimental data for the thermal decomposition of 1,1-diisopropylguanidine is sparse, a combination of theoretical considerations and data from related compounds allows for the postulation of a plausible decomposition pathway initiated by C-N bond cleavage or elimination reactions. This guide provides a robust framework of experimental protocols using TGA, DSC, and Py-GC-MS for the comprehensive thermal analysis of this compound. The application of these methods will enable researchers to generate the necessary data to ensure the safe and effective use of 1,1-diisopropylguanidine in their work, contributing to a deeper understanding of this important class of organic bases.

References

- Miyake, A., et al. (2013). Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide.

-

King, R. S., et al. (2023). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 13(10), 6656-6663. Available at: [Link]

-

Damse, R. S. (2009). Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. Journal of Hazardous Materials, 172(2-3), 1383-7. Available at: [Link]

-

TA Instruments. (n.d.). Thermogravimetry of Air Sensitive Materials. Available at: [Link]

- TA Instruments. (n.d.). Thermal Analysis & Rheology ... A Beginner's Guide.

-

Hiradate, S., et al. (2005). Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry. Journal of Chromatography A, 1099(1-2), 153-8. Available at: [Link]

-

Chen, Y. Y. (2018). Research On Thermal Stability Of Typical Guanidine Compounds. Globe Thesis. Available at: [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Available at: [Link]

-

TA Instruments. (n.d.). Determining Volatile Organic Compounds by Differential Scanning Calorimetry. Available at: [Link]

- Fisher Scientific. (2023).

- Barton, A. M., & Page, P. C. B. (1995). Synthesis and properties of a series of sterically hindered guanidine bases. Journal of the Chemical Society, Perkin Transactions 1, (20), 2615-2620.

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Available at: [Link]

-

TA Instruments. (n.d.). Evolved Gas Analysis: Introduction to TGA/MS. Available at: [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,1-Di(propan-2-yl)guanidine

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,1-Di(propan-2-yl)guanidine. In the absence of experimentally acquired spectra in publicly available databases, this document leverages advanced computational prediction methodologies to offer a detailed spectroscopic characterization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a foundational understanding of the NMR properties of this substituted guanidine. The document outlines the theoretical basis for the predicted chemical shifts and coupling constants, presents the data in a structured format, and includes an exemplary experimental protocol for the synthesis of 1,1-disubstituted guanidines, thereby providing both theoretical insights and practical context.

Introduction: The Significance of Substituted Guanidines and NMR Spectroscopy

The guanidinium group is a highly basic, nitrogen-rich functional group that is a key structural motif in a wide array of biologically active molecules and pharmaceuticals. Its ability to form stable, delocalized cations at physiological pH allows for strong interactions with biological targets such as enzymes and receptors. 1,1-Di(propan-2-yl)guanidine, a member of the substituted guanidine family, presents a unique combination of steric and electronic properties due to the presence of two isopropyl groups on a single nitrogen atom. This substitution pattern influences its basicity, nucleophilicity, and potential as an organocatalyst or a building block in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like 1,1-Di(propan-2-yl)guanidine, ¹H and ¹³C NMR are essential for confirming its identity and purity. This guide will delve into the predicted NMR spectra, providing a roadmap for its characterization.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1,1-Di(propan-2-yl)guanidine is characterized by distinct signals corresponding to the protons of the two isopropyl groups and the protons attached to the guanidinyl nitrogens. The prediction is based on established chemical shift principles and data from analogous structures.

-

Isopropyl Methyl Protons (-CH(CH₃)₂): The twelve methyl protons of the two equivalent isopropyl groups are expected to appear as a doublet in the upfield region of the spectrum, typically around 1.2 ppm . The splitting into a doublet is due to coupling with the adjacent methine proton.

-

Isopropyl Methine Proton (-CH(CH₃)₂): The two methine protons of the isopropyl groups are predicted to resonate as a septet further downfield, estimated to be around 3.8 ppm . The septet multiplicity arises from coupling to the six neighboring methyl protons of each isopropyl group, following the n+1 rule (6+1=7).

-

Guanidinyl Protons (-NH and -NH₂): The protons on the guanidinyl nitrogens are subject to exchange with the solvent and with each other, which can lead to broad signals. Their chemical shifts are also highly dependent on the solvent and concentration. In a non-protic solvent like CDCl₃, the -NH₂ protons are expected to appear as a broad singlet, predicted around 4.5 ppm . The imino proton (-NH) is also anticipated to be a broad singlet, likely further downfield, around 5.0 ppm . The integration of these signals would correspond to a 2:1 ratio.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 1,1-Di(propan-2-yl)guanidine is predicted to show three distinct signals, reflecting the three unique carbon environments in the molecule.

-

Isopropyl Methyl Carbons (-CH(CH₃)₂): The four methyl carbons of the two equivalent isopropyl groups are expected to have a chemical shift in the aliphatic region, predicted to be around 22 ppm .

-

Isopropyl Methine Carbons (-CH(CH₃)₂): The two methine carbons, being directly attached to a nitrogen atom, will be deshielded and are predicted to appear at approximately 48 ppm .

-

Guanidinyl Carbon (>N-C(=NH)NH₂): The central carbon of the guanidine group is the most deshielded carbon in the molecule due to its attachment to three nitrogen atoms. Its chemical shift is predicted to be in the range of 158-160 ppm . This is consistent with data from similar guanidine compounds.

Summary of Predicted NMR Data

The predicted ¹H and ¹³C NMR spectral data for 1,1-Di(propan-2-yl)guanidine are summarized in the table below. These predictions were generated using computational models that analyze the molecule's topology and electronic environment.[1]

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH(CH₃)₂ | ~ 1.2 | Doublet | ~ 6.8 | 12H |

| -CH(CH₃)₂ | ~ 3.8 | Septet | ~ 6.8 | 2H |

| -NH₂ | ~ 4.5 | Broad Singlet | - | 2H |

| =NH | ~ 5.0 | Broad Singlet | - | 1H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| -CH(CH₃)₂ | ~ 22 |

| -CH(CH₃)₂ | ~ 48 |

| >N-C(=NH)NH₂ | ~ 159 |

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of 1,1-Di(propan-2-yl)guanidine with the different proton and carbon environments labeled for clarity.

Caption: Molecular structure of 1,1-Di(propan-2-yl)guanidine.